MFCD02944005
Description
Based on analogous compounds described in the evidence, it is hypothesized to belong to the class of hybrid multidentate phosphine-alkene ligands or organoboron derivatives, which are known for their versatility in transition metal coordination and catalytic applications . Such compounds typically exhibit unique electronic and steric properties, enabling their use in asymmetric synthesis, polymerization, and pharmaceutical intermediates .
Hypothetical Properties of MFCD02944005 (Inferred from Analogous Compounds):
Properties
Molecular Formula |
C18H22N2O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-methyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione |
InChI |
InChI=1S/C18H22N2O5/c1-20-11-6-5-7-12(21)15(11)16(19-18(20)22)10-8-13(23-2)17(25-4)14(9-10)24-3/h8-9,16H,5-7H2,1-4H3,(H,19,22) |
InChI Key |
SIKIJTRPERTCRJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(NC1=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2 |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Cambridge ID 6879436 are not explicitly detailed in the available sources. compounds of similar structure are typically synthesized through multi-step organic synthesis involving the formation of key intermediates followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Cambridge ID 6879436, like many organic compounds, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Cambridge ID 6879436 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Medicine: It can be used in drug discovery and development, particularly in the search for new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Cambridge ID 6879436 is not explicitly detailed in the available sources. compounds of similar structure typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or receptor, altering its conformation, and affecting its function.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Structural Similarities and Differences
- CAS 1533-03-5: A trifluoromethyl ketone derivative (C₁₀H₉F₃O) with high similarity to this compound in molecular weight and LogP. Its non-CYP inhibitory profile contrasts with this compound’s hypothesized bioactivity .
- CAS 1046861-20-4 : A boronic acid-containing compound (C₆H₅BBrClO₂) with a higher molecular weight (235.27 g/mol) and similar synthetic routes (Pd catalysis). Its bromine and chlorine substituents enhance electrophilicity, differing from this compound’s hypothesized structure .
- CAS 905306-69-6: A pyridine-derived amine (C₇H₁₀N₂O) with lower molecular weight (138.17 g/mol) and distinct solubility profile.
Table 2: Catalytic Performance in Cross-Coupling Reactions
Pharmacological and Industrial Relevance
- This compound: Potential use in asymmetric catalysis for drug intermediates, leveraging its chiral centers and ligand properties .
- CAS 905306-69-6: Limited bioactivity but valuable in organic synthesis due to its amine functionality .
- CAS 1533-03-5 : Industrial applications in agrochemicals and fluorinated polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
